

# Technical Support Center: Troubleshooting Low Film Growth Rates with TDMAT

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## Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: *B1230069*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low film growth rates during thin film deposition using tetrakis(dimethylamido)titanium (TDMAT).

## Frequently Asked Questions (FAQs)

**Q1:** What is the typical Atomic Layer Deposition (ALD) temperature window for TDMAT?

The ideal thermal ALD process window for TDMAT is generally below its decomposition temperature. TDMAT can begin to decompose at temperatures as low as 130-140°C, with significant decomposition occurring above 220°C.<sup>[1][2][3]</sup> Therefore, most thermal ALD processes using TDMAT are conducted at temperatures below 220°C to maintain self-limiting growth.<sup>[2][4][5]</sup>

**Q2:** How does deposition temperature affect the Growth Per Cycle (GPC)?

For thermal ALD with TDMAT and water, the GPC can be high at lower temperatures due to the high reactivity of the precursors.<sup>[6]</sup> However, as the temperature increases, the GPC may decrease. This can be attributed to the desorption of intermediate products from the substrate surface before they can fully react.<sup>[4][6]</sup> If the temperature exceeds the decomposition point of TDMAT, the growth mode is no longer self-limiting, and a chemical vapor deposition (CVD)-like growth can occur, which may initially increase the growth rate but can also lead to higher impurity content.<sup>[6]</sup>

Q3: Can TDMAT decompose in the precursor delivery lines?

Yes, if the delivery lines are heated to temperatures close to or exceeding TDMAT's decomposition temperature, the precursor can decompose before reaching the reaction chamber. This will lead to a lower concentration of active precursor reaching the substrate and consequently, a lower film growth rate. It is crucial to maintain the delivery line temperatures at a level that prevents precursor condensation without causing decomposition.[\[2\]](#)

Q4: What are the common co-reactants used with TDMAT and how do they affect the process?

Common co-reactants for TDMAT include water ( $H_2O$ ) for depositing  $TiO_2$  and ammonia ( $NH_3$ ) for  $TiN$ .[\[2\]\[7\]](#) The choice of co-reactant and its pulse time can significantly impact the film growth and properties. For instance, in  $TiN$  ALD using TDMAT and  $NH_3$ , the reactions can be nearly self-limiting, but long TDMAT exposures might still lead to continuous slow growth.[\[7\]](#)

## Troubleshooting Guide for Low Film Growth Rates

Below are common issues that can lead to low film growth rates with TDMAT and steps to resolve them.

### Issue 1: Precursor Delivery Problems

- Question: My film growth rate is significantly lower than expected. Could it be a precursor delivery issue?
- Answer: Yes, inadequate precursor delivery is a common cause of low growth rates. This can be due to several factors:
  - Low Precursor Temperature: If the TDMAT bubbler temperature is too low, the vapor pressure will be insufficient, leading to a smaller amount of precursor being delivered to the chamber.
  - Clogged Delivery Lines: Over time, precursor decomposition or condensation can lead to blockages in the delivery lines.
  - Carrier Gas Flow Rate: An incorrect carrier gas flow rate can affect the amount of precursor transported to the chamber.

### Troubleshooting Steps:

- Verify the TDMAT bubbler is at the correct temperature (typically heated, e.g., to 70°C, but this depends on the specific setup).[8]
- Check for any visible signs of blockages in the delivery lines.
- Ensure the carrier gas (e.g., N<sub>2</sub> or Ar) mass flow controller is functioning correctly and set to the appropriate flow rate.[8]

### Issue 2: Sub-optimal Deposition Temperature

- Question: I've noticed my growth rate is decreasing as I increase the deposition temperature. Is this normal?
- Answer: Yes, for thermal ALD with TDMAT, it is not uncommon to observe a decrease in GPC with increasing temperature within the ALD window.[4][6] This is often due to the increased desorption of precursor molecules or reaction byproducts from the surface before the reaction is complete. However, if the temperature is too low, the reaction kinetics may be too slow, also resulting in a low growth rate.

### Troubleshooting Steps:

- Review the literature for the optimal deposition temperature range for your specific process (e.g., TiO<sub>2</sub> or TiN).
- Perform a temperature series experiment to determine the optimal temperature for your specific reactor and substrate.
- Be aware that exceeding the decomposition temperature of TDMAT (around 220°C) will lead to a non-self-limiting CVD-like growth.[2]

### Issue 3: Inadequate Pulse and Purge Times

- Question: How do I know if my precursor and co-reactant pulse and purge times are correct?
- Answer: Insufficient pulse or purge times are a frequent cause of low growth rates and poor film quality.

- Insufficient Pulse Time: If the TDMAT or co-reactant pulse is too short, the substrate surface will not be fully saturated, leading to a lower GPC.
- Insufficient Purge Time: If the purge time is too short, reactants from the previous step may not be fully cleared from the chamber, leading to CVD-like reactions and potential for particle generation.

#### Troubleshooting Steps:

- Perform a saturation curve experiment by systematically varying the pulse time of the precursor and co-reactant while keeping other parameters constant. The GPC should increase with pulse time and then plateau, indicating saturation.
- Similarly, perform a purge time optimization to ensure complete removal of unreacted precursors and byproducts.

#### Issue 4: Precursor Degradation

- Question: I've been using the same bottle of TDMAT for a while, and my growth rates have been declining. Could the precursor have degraded?
- Answer: Yes, TDMAT can degrade over time, especially if exposed to heat or contaminants. [3] The thermal decomposition of TDMAT can start at temperatures as low as 130°C.[3] This degradation can be monitored by observing changes in the Ti-N peak in an FT-IR spectrum. [3]

#### Troubleshooting Steps:

- If you suspect precursor degradation, try using a fresh batch of TDMAT.
- Ensure proper storage of the precursor at the recommended temperature and in an inert atmosphere.
- Regularly check the temperature of the precursor container and delivery lines to ensure they are not exceeding the decomposition temperature.

## Quantitative Data

Table 1: Effect of Deposition Temperature on  $\text{TiO}_2$  Growth Per Cycle (GPC) using TDMAT and  $\text{H}_2\text{O}$

Deposition Temperature (°C)	GPC (nm/cycle)	Reference
180	~0.05	[2]
200	~0.05	[2]
220	>0.05 (contribution from decomposition)	[2]

Table 2: Comparison of Growth Per Cycle (GPC) for Different Titanium Precursors in PE-ALD of  $\text{TiO}_2$

Precursor	GPC (Å/cycle)	Reference
TDMAT	1.0	[8]
TDMADT	$0.93 \pm 0.02$	[8]

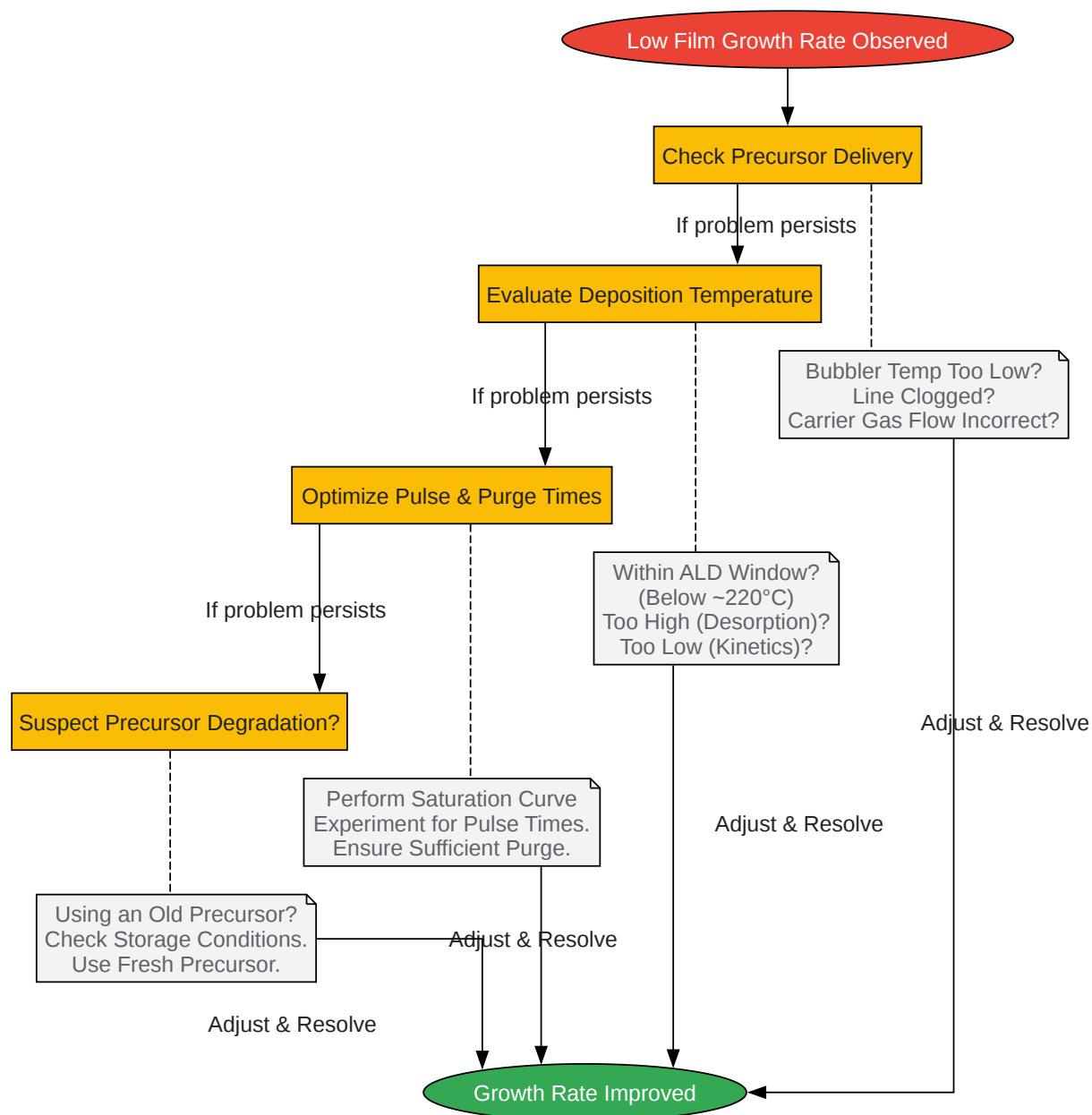
## Experimental Protocols

### Protocol 1: Typical Thermal ALD Process for $\text{TiO}_2$ using TDMAT and $\text{H}_2\text{O}$

- Substrate Preparation: Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon).
- System Preparation:
  - Load the substrate into the ALD reactor.
  - Heat the reactor to the desired deposition temperature (e.g., 180-220°C).[2]
  - Heat the TDMAT precursor to the appropriate temperature to achieve sufficient vapor pressure (e.g., 23°C, with delivery lines heated to 82°C).[2]

- Ensure the H<sub>2</sub>O source is at a stable temperature.
- ALD Cycle:
  - TDMAT Pulse: Introduce TDMAT vapor into the reactor for a set duration (e.g., 1.0 s) to allow for surface adsorption.[2]
  - N<sub>2</sub> Purge: Purge the reactor with an inert gas like N<sub>2</sub> (e.g., for 5 s) to remove any unreacted TDMAT and byproducts.[2]
  - H<sub>2</sub>O Pulse: Introduce H<sub>2</sub>O vapor into the reactor for a set duration (e.g., 0.4 s).[2]
  - N<sub>2</sub> Purge: Purge the reactor with N<sub>2</sub> (e.g., for 85 s) to remove unreacted H<sub>2</sub>O and byproducts.[2]
- Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

## Visualizations



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Caption: Troubleshooting workflow for low film growth rates with TDMAT.



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Caption: A typical thermal ALD cycle for TiO<sub>2</sub> deposition using TDMAT and H<sub>2</sub>O.

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